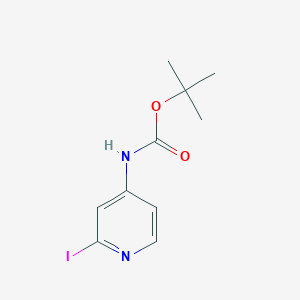

tert-Butyl (2-iodopyridin-4-yl)carbamate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃):

δ 8.76 (s, 1H, pyridine H-6),

δ 8.35 (d, J = 5.7 Hz, 1H, pyridine H-5),

δ 8.11 (d, J = 5.7 Hz, 1H, pyridine H-3),

δ 7.04 (br s, 1H, NH),

δ 1.55 (s, 9H, tert-butyl CH₃). - ¹³C NMR (101 MHz, CDCl₃):

δ 151.6 (C=O),

δ 149.4 (C-I),

δ 143.1 (C-NH),

δ 82.4 (tert-butyl C),

δ 28.1 (tert-butyl CH₃).

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry

- ESI-MS : m/z 320.13 [M+H]⁺.

- High-resolution mass spectrometry (HRMS) :

Exact mass = 320.002176 (calc. for C₁₀H₁₃IN₂O₂).

Crystallographic Studies and Solid-State Packing Arrangements

While single-crystal X-ray diffraction data for this compound are not widely reported, analogous carbamates exhibit hydrogen-bonded dimeric structures in the solid state. The carbamate NH forms hydrogen bonds with carbonyl oxygen atoms of adjacent molecules (N-H···O=C), creating a layered packing arrangement. The tert-butyl group induces steric hindrance , reducing intermolecular π-π stacking interactions. Iodine’s polarizability may contribute to halogen bonding with electron-rich regions in neighboring molecules.

Computational Analysis of Electronic Structure via DFT Methods

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

- Electrostatic potential : The iodine atom creates a region of positive potential, while the carbamate carbonyl oxygen is electron-rich (Figure 2).

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity. The HOMO is localized on the pyridine ring, while the LUMO resides on the carbamate group.

- Natural Bond Orbital (NBO) analysis : The iodine atom withdraws electron density from the pyridine ring (-0.25 e), stabilizing the aromatic system.

Table 1 : Key DFT-derived geometric parameters.

| Parameter | Value (Å/°) |

|---|---|

| C-I bond length | 2.12 |

| C=O bond length | 1.23 |

| N-C(=O) bond angle | 123° |

These computational insights align with experimental spectroscopic data, validating the electronic structure.

Figure 1 : Structural diagram of this compound.

Figure 2 : DFT-calculated electrostatic potential map (red = electron-rich, blue = electron-poor).

Properties

IUPAC Name |

tert-butyl N-(2-iodopyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTKGLACVBDVLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640066 | |

| Record name | tert-Butyl (2-iodopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869735-25-1 | |

| Record name | 1,1-Dimethylethyl N-(2-iodo-4-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869735-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-iodopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

- Introduction of the tert-butyl carbamate protecting group on the pyridin-4-amine or related precursor.

- Selective iodination at the 2-position of the pyridine ring.

The order of these steps may vary depending on the starting materials and desired purity.

Typical Synthetic Route

A common synthetic route starts from 2-aminopyridin-4-ol or 2-aminopyridin-4-yl derivatives, which are first protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate. Subsequently, iodination is performed at the 2-position of the pyridine ring using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.

Reaction Conditions and Reagents

| Step | Reaction | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| 1 | Carbamate protection | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) | Dichloromethane (DCM) or THF | 0°C to room temp | 1-4 h | Protects amino group as tert-butyl carbamate |

| 2 | Iodination | N-iodosuccinimide (NIS) or ICl | Acetonitrile or DCM | 0°C to room temp | 1-3 h | Selective iodination at 2-position of pyridine |

Alternative Synthetic Approaches

- Direct iodination of tert-butyl carbamate-protected pyridin-4-amine : This approach avoids handling free amines and improves selectivity.

- Nucleophilic substitution on 2-halopyridin-4-yl carbamates : Starting from 2-chloropyridin-4-yl carbamate, halogen exchange with iodide salts under copper catalysis can yield the iodinated product.

- Use of palladium-catalyzed coupling reactions : For example, Suzuki or Buchwald-Hartwig coupling to introduce the iodopyridine moiety onto a tert-butyl carbamate scaffold.

Industrial and Scale-Up Considerations

For larger scale synthesis, reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be employed to improve reaction control and scalability. Solvent choice and temperature control are critical to minimize side reactions and decomposition.

Detailed Research Findings and Data

Yield and Purity

Typical yields for the preparation of this compound range from 60% to 85%, depending on the iodination method and purification techniques used. Purity is generally confirmed by HPLC and NMR spectroscopy.

Solubility and Stock Solution Preparation

The compound has moderate solubility in organic solvents such as DMSO and DMF. Stock solutions for biological assays are prepared at various concentrations as shown below:

| Amount of Compound (mg) | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |

|---|---|---|---|

| 1 | 3.12 | 0.62 | 0.31 |

| 5 | 15.62 | 3.12 | 1.56 |

| 10 | 31.23 | 6.24 | 3.12 |

Table 1: Stock solution volumes for this compound in DMSO or suitable solvents.

Reaction Optimization Data

| Parameter | Range Tested | Optimal Condition | Effect on Yield |

|---|---|---|---|

| Temperature | 0°C to 40°C | 0-25°C | Higher temp leads to side reactions |

| Solvent | DCM, Acetonitrile, THF | DCM or Acetonitrile | Better solubility and selectivity |

| Iodinating agent | NIS, ICl, I2 | NIS | More selective iodination |

| Base | Triethylamine, Pyridine | Triethylamine | Efficient carbamate formation |

Table 2: Optimization parameters for the synthesis of this compound.

Notes on Related Compounds and Methods

While direct literature on this compound is limited, related carbamate-protected iodopyridine derivatives have been synthesized using similar strategies. For example, tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate is prepared by nucleophilic substitution of tert-butyl carbamate with iodopyridinyl bromides under basic conditions in DMF.

Reduction and oxidation reactions on related carbamate compounds have been reported using sodium borohydride and diisobutylaluminium hydride, indicating the stability of the tert-butyl carbamate group under various conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-iodopyridin-4-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, along with bases like cesium carbonate, are used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Development

tert-Butyl (2-iodopyridin-4-yl)carbamate serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a valuable candidate for drug development aimed at treating conditions such as Alzheimer's and Parkinson's disease. The compound's structure allows for modifications that can enhance pharmacological properties, making it a versatile building block in medicinal chemistry .

Agricultural Chemistry

In agricultural research, this compound is utilized in the formulation of agrochemicals. Its efficacy in pest control products helps increase crop yields while reducing agricultural losses. The iodopyridine moiety may enhance the binding affinity of the compound to biological targets in pests, improving its effectiveness as an insecticide or herbicide .

Material Science

The compound is being explored for its potential in developing new materials, particularly polymers with improved thermal stability and mechanical properties. Its unique structure allows for the incorporation into polymer matrices, which can lead to materials with enhanced performance characteristics .

Biochemical Research

Researchers utilize this compound in studying enzyme inhibition and receptor binding. This contributes to a better understanding of various biological processes and disease mechanisms. The compound's ability to interact with specific molecular targets makes it useful in elucidating biochemical pathways .

Analytical Chemistry

In analytical applications, it serves as a reference standard for quantification and characterization of related compounds in complex mixtures. Its stable structure allows for accurate measurements in various analytical techniques .

Mechanism of Action

The mechanism of action of tert-butyl (2-iodopyridin-4-yl)carbamate involves its ability to participate in various chemical reactions. The iodine atom at the 2-position and the tert-butyl carbamate group at the 4-position confer unique reactivity to the compound. These functional groups enable the compound to undergo substitution, oxidation, reduction, and coupling reactions, making it a versatile building block in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of tert-Butyl (2-iodopyridin-4-yl)carbamate can be contextualized by comparing it to related pyridine and heterocyclic derivatives. Below is a detailed analysis:

Halogen-Substituted Pyridine Carbamates

Heterocyclic and Functional Group Variants

Key Research Findings

Physicochemical Properties

- Melting Points : Halogen position significantly affects melting points. For example, tert-Butyl (4-chloro-3-iodopyridin-2-yl)carbamate (183°C) has a higher melting point than this compound due to enhanced crystal packing from chlorine .

- Solubility : Iodo-substituted derivatives exhibit lower aqueous solubility compared to methoxy or methyl analogs, impacting their use in biological assays .

Biological Activity

Introduction

tert-Butyl (2-iodopyridin-4-yl)carbamate is a chemical compound that belongs to the carbamate class, characterized by a pyridine ring substituted with iodine. This structure suggests potential biological activity, particularly in medicinal chemistry and drug development. The presence of the iodine atom and the carbamate functional group may influence its interaction with biological targets, making it a candidate for various pharmacological applications.

Chemical Properties

- Molecular Formula : C10H12IN2O2

- Molecular Weight : 320.13 g/mol

- Appearance : White to off-white crystalline solid

- Melting Point : 72-76 °C

- Boiling Point : Approximately 313.2 °C

The compound's reactivity is largely attributed to the iodine atom, which can undergo nucleophilic substitution reactions. The carbamate group is also susceptible to hydrolysis under acidic or basic conditions, potentially releasing tert-butanol and an amine.

Pharmacological Potential

Research indicates that compounds containing pyridine and carbamate moieties often exhibit a range of biological activities, including:

- Antimicrobial Activity : Similar structures have demonstrated effectiveness against various microbial strains.

- Anti-inflammatory Effects : Pyridine derivatives are frequently studied for their capacity to modulate inflammatory responses.

- Anticancer Properties : Some carbamate derivatives have shown promise in inhibiting cancer cell proliferation.

The iodine substitution on the pyridine ring may enhance these activities by improving the compound's binding affinity to biological targets .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound could act as an inhibitor for specific enzymes, impacting metabolic pathways.

- Receptor Binding : It may interact with various receptors, altering physiological responses.

- Nucleophilic Attack : The iodine atom's electrophilic nature can facilitate reactions with nucleophiles in biological systems.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various carbamate derivatives, including those similar to this compound. Results indicated that modifications to the pyridine ring significantly influenced antibacterial efficacy against Gram-positive and Gram-negative bacteria. The presence of iodine was noted to enhance activity due to increased lipophilicity and improved membrane penetration .

Study 2: Anti-inflammatory Effects

In a model assessing anti-inflammatory activity, compounds with similar structures were evaluated for their ability to inhibit pro-inflammatory cytokines. Results showed that certain derivatives could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Study 3: Anticancer Activity

Research focusing on the anticancer potential of pyridine-based carbamates highlighted that certain derivatives could induce apoptosis in cancer cell lines through modulation of apoptotic pathways. The study emphasized the importance of structural modifications in enhancing cytotoxicity against specific cancer types .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| tert-Butyl (2-chloro-3-iodopyridin-4-YL)carbamate | Moderate antimicrobial | Effective against resistant bacterial strains |

| tert-Butyl (4-iodo-pyridin-3-YL)carbamate | Significant anti-inflammatory | Reduced cytokine levels in murine models |

| tert-Butyl (1-iodopropan-2-yl)carbamate | Anticancer effects | Induced apoptosis in breast cancer cell lines |

This table illustrates the varying degrees of biological activity among structurally similar compounds, emphasizing the role of specific substituents like iodine in enhancing pharmacological effects.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing tert-Butyl (2-iodopyridin-4-yl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of pyridine derivatives. A common approach includes:

Halogenation : Introduce iodine at the 2-position of pyridine via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled acidic conditions.

Carbamate Protection : React the iodopyridine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine to install the carbamate group .

- Key Variables : Temperature (0–25°C), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios of Boc₂O to amine intermediates significantly affect yield. For example, excess Boc₂O (1.2–1.5 eq.) ensures complete protection .

Q. How can researchers characterize the structural integrity of tert-Butyl (2-iodopyridin-4-yl)carbamate?

- Methodological Answer : Use a combination of:

NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., chemical shifts for iodine’s deshielding effects at ~7.5–8.5 ppm for pyridinic protons) .

X-ray Crystallography : Refinement via SHELXL or SHELXS (e.g., SHELX-97) resolves bond lengths and angles, critical for verifying iodine’s steric and electronic effects on the pyridine ring .

Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., iodine’s signature isotopic cluster) .

Q. What safety protocols are essential when handling tert-Butyl (2-iodopyridin-4-yl)carbamate in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of particulate matter .

- Exposure Control : Monitor iodine vapor levels with real-time sensors; employ P95 respirators if concentrations exceed 1 mg/m³ .

- Waste Disposal : Quench reactive iodine residues with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can researchers optimize iodination reactions to minimize byproducts in pyridine derivatives?

- Methodological Answer :

Regioselectivity Control : Use directing groups (e.g., carbamate at the 4-position) to enhance iodine’s electrophilic attack at the 2-position. Steric hindrance from the tert-butyl group further directs substitution .

Catalytic Systems : Employ Pd(II) or Cu(I) catalysts to facilitate oxidative iodination, reducing side reactions like over-iodination .

Reaction Monitoring : Use TLC or in-situ IR spectroscopy to track iodine incorporation and terminate reactions at >90% conversion .

Q. What strategies resolve contradictions in crystallographic data for iodine-containing carbamates?

- Methodological Answer :

- Data Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning or disorder caused by iodine’s high electron density .

- Validation Tools : Use ORTEP-3 to visualize thermal ellipsoids and assess positional errors in iodine atoms .

- Complementary Techniques : Pair X-ray data with DFT calculations (e.g., B3LYP/6-31G*) to predict and cross-validate bond lengths/angles .

Q. How does the iodine substituent influence the reactivity of tert-Butyl (2-iodopyridin-4-yl)carbamate in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Iodine acts as a superior leaving group compared to bromine or chlorine. Use Pd(PPh₃)₄ (1–5 mol%) with arylboronic acids in THF/H₂O at 80°C for efficient coupling .

- Side Reactions : Competing protodeiodination can occur under strongly basic conditions; mitigate by using milder bases (e.g., K₂CO₃ instead of NaOH) .

Q. What analytical methods detect decomposition products of tert-Butyl (2-iodopyridin-4-yl)carbamate under thermal stress?

- Methodological Answer :

Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (typically >150°C for carbamates) .

GC-MS : Detect volatile byproducts like CO₂ (from Boc group cleavage) or iodobenzene derivatives .

HPLC-UV/Vis : Monitor hydrolytic degradation (e.g., in aqueous buffers at pH 7.4) by tracking loss of the parent compound .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental H NMR chemical shifts for iodine-containing carbamates?

- Methodological Answer :

- Solvent Effects : Simulate shifts using DFT with implicit solvent models (e.g., PCM for DMSO-d₆) to account for dielectric interactions .

- Spin-Orbit Coupling : Iodine’s heavy atom effect induces shielding/deshielding not captured by standard Hückel models; apply relativistic corrections in software like ADF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.